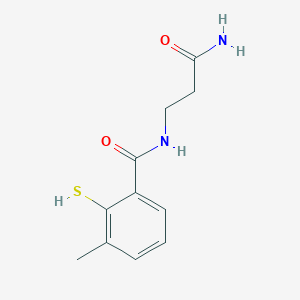
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide is a chemical compound with a unique structure that includes a benzamide core substituted with a mercapto group and a carbamoyl-ethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide typically involves the reaction of 2-mercapto-3-methylbenzoic acid with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl-ethyl side chain may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
- N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide
Uniqueness
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
特性
CAS番号 |
824938-48-9 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
N-(3-amino-3-oxopropyl)-3-methyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C11H14N2O2S/c1-7-3-2-4-8(10(7)16)11(15)13-6-5-9(12)14/h2-4,16H,5-6H2,1H3,(H2,12,14)(H,13,15) |
InChIキー |
LVBKSGGNLFHGRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NCCC(=O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
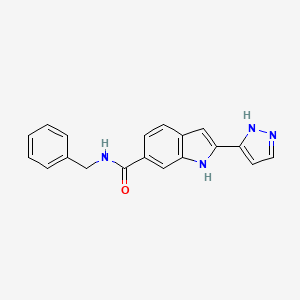

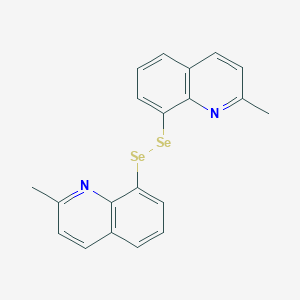
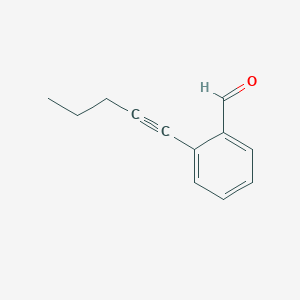
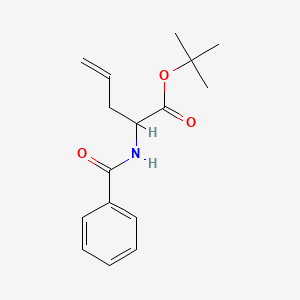
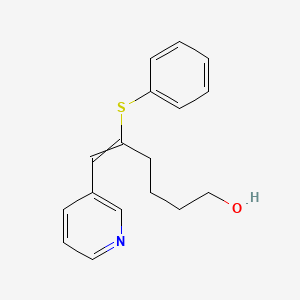

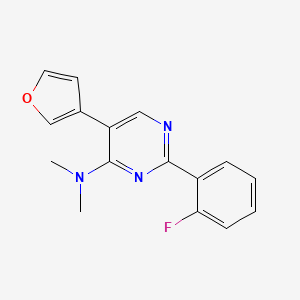
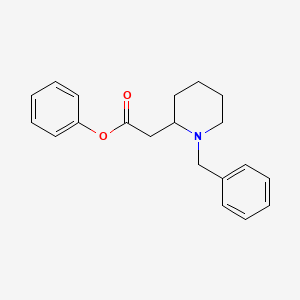

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
